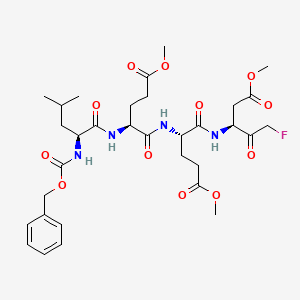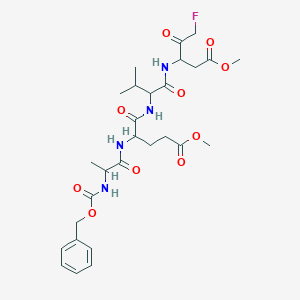
hTRT (615-624)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Telomerase Reverse Transcriptase; hTRT
Applications De Recherche Scientifique
Health Technology Reassessment (HTR) in Healthcare Management
Health Technology Reassessment (HTR) is crucial in managing technologies throughout their lifecycle in healthcare. It involves a structured, evidence-based assessment of the clinical, economic, social, and ethical impacts of existing technologies. This approach supports optimal technology use, managed exit, and better value for money in healthcare settings (Soril, Clement, & Noseworthy, 2016).
Telomerase Activation by hTRT in Cancer Research
hTRT, identified as a putative human telomerase catalytic subunit, plays a significant role in telomerase activation in cancer cells. Its expression in telomerase-negative human normal fibroblast cells induces telomerase activity. This is crucial in understanding the molecular mechanism of telomerase activation in cancer cells (Nakayama et al., 1998).
Integration of HTR in Complex Healthcare Systems
Effective integration of HTR requires understanding of the concept and process, effective communication, leadership, and adequate support. This integration can manage the utilization of health technologies at a systems level, addressing sub-optimal use (Sevick et al., 2020).
Knowledge Translation for Health Technology Reassessment
Applying knowledge translation theories, models, and frameworks can facilitate the implementation of HTR recommendations in healthcare settings. This involves assessing the research evidence base, understanding the social and political context, and ensuring adequate resources for implementation (Esmail et al., 2018).
International HTR Practices for Non-Drug Technologies
The international practices of HTR vary widely, focusing on the clinical, social, ethical, and economic effects of technologies currently used in healthcare. This research helps develop a comprehensive methodology for HTR and share successes and challenges in technology management (Leggett et al., 2012).
Characteristics of Knowledge Translation for HTR
Identifying characteristics of knowledge translation theories, models, and frameworks suitable for HTR can guide the implementation of HTR outputs, focusing on principles like evidence-based decision-making, patient-centered approaches, and adaptability to different healthcare levels (Esmail et al., 2020).
Propriétés
Séquence |
ALLTSRLRFI |
|---|---|
Source |
Homo sapiens (human) |
Stockage |
Common storage 2-8℃, long time storage -20℃. |
Synonyme |
Telomerase Reverse Transcriptase (615-624); hTRT (615-624) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




